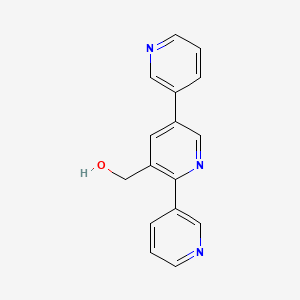
(2,5-Dipyridin-3-ylpyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dipyridin-3-ylpyridin-3-yl)methanol is a complex organic compound that belongs to the class of pyridine derivatives. This compound features a methanol group attached to a pyridine ring, which is further substituted with two additional pyridine rings at the 2 and 5 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dipyridin-3-ylpyridin-3-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dipyridin-3-ylpyridine, which is then subjected to a reduction reaction to introduce the methanol group. The reaction conditions often involve the use of reducing agents such as lithium aluminium hydride or sodium borohydride in an organic solvent like tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. The use of catalysts like Raney nickel can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dipyridin-3-ylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine rings .
Scientific Research Applications
(2,5-Dipyridin-3-ylpyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (2,5-Dipyridin-3-ylpyridin-3-yl)methanol exerts its effects depends on its interaction with molecular targets. The pyridine rings can coordinate with metal ions, making it useful in coordination chemistry and catalysis. The methanol group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound also features a pyridine ring but with a pyrimidine substitution, offering different chemical properties and applications.
2-Methylpyridine: A simpler pyridine derivative that is used in various industrial applications.
Uniqueness
What sets (2,5-Dipyridin-3-ylpyridin-3-yl)methanol apart is its unique structure with multiple pyridine rings and a methanol group. This combination provides a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C16H13N3O |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2,5-dipyridin-3-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C16H13N3O/c20-11-15-7-14(12-3-1-5-17-8-12)10-19-16(15)13-4-2-6-18-9-13/h1-10,20H,11H2 |
InChI Key |
KYQGBLDTLZTWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)C3=CN=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


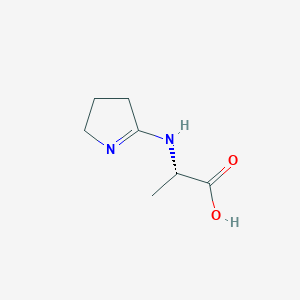
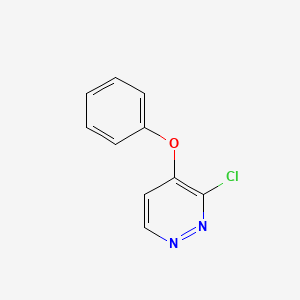

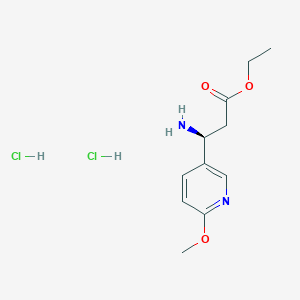
![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)
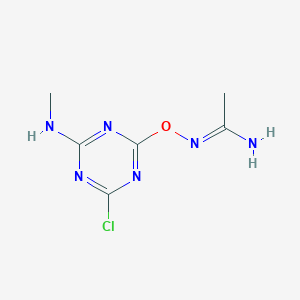

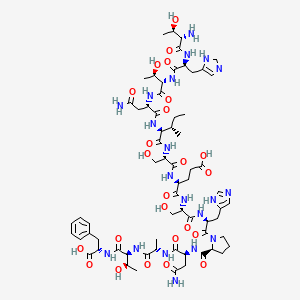
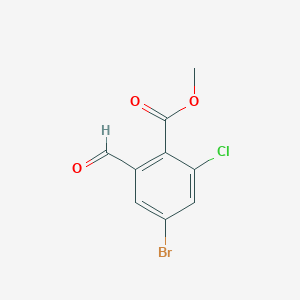
![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)

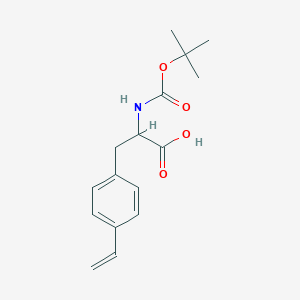
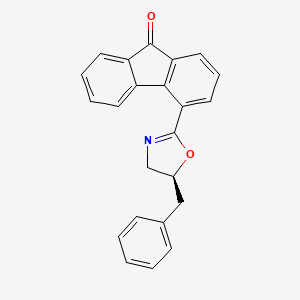
![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)
